Cas no 1444111-76-5 (1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide)

1-(1,3-Benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide is a specialized organic compound featuring a benzothiazole core linked to a piperidine carboxamide scaffold with a cyanomethyl and cyclopropyl substituent. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The benzothiazole moiety enhances binding affinity to biological targets, while the cyclopropyl group contributes to metabolic stability. The cyanomethyl functionality offers potential for further derivatization, expanding its utility in drug discovery. Its well-defined heterocyclic framework is advantageous for studying structure-activity relationships in medicinal chemistry applications. The compound's balanced lipophilicity and steric profile suggest suitability for lead optimization in targeted therapeutic development.
1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide structure
1444111-76-5 structure
Product Name:1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide
CAS No:1444111-76-5
MF:C18H20N4OS
MW:340.442602157593
CID:6273269
PubChem ID:75405797
Update Time:2025-05-26

1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26681164
    • AKOS034684588
    • 1444111-76-5
    • 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide
    • Z908236210
    • Inchi: 1S/C18H20N4OS/c19-9-11-22(14-7-8-14)17(23)13-4-3-10-21(12-13)18-20-15-5-1-2-6-16(15)24-18/h1-2,5-6,13-14H,3-4,7-8,10-12H2
    • InChI Key: QZKQCVRVIKGWID-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1N1CCCC(C1)C(N(CC#N)C1CC1)=O

Computed Properties

  • Exact Mass: 340.13578245g/mol
  • Monoisotopic Mass: 340.13578245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 88.5Ų

1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26681164-0.05g
1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide
1444111-76-5 95.0%
0.05g
$212.0 2025-03-20

1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide Related Literature

Additional information on 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide

Introduction to 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide (CAS No. 1444111-76-5)

The compound 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide, identified by its CAS number 1444111-76-5, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological properties. The presence of a benzothiazole moiety, coupled with a cyanomethyl and cyclopropylpiperidine substituent, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their therapeutic applications. Among these, benzothiazole derivatives have emerged as pivotal scaffolds in drug discovery, owing to their ability to modulate various biological pathways. The structural motif of 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide aligns well with this trend, as it combines the favorable pharmacokinetic properties of benzothiazole with additional functional groups that enhance binding affinity and selectivity.

One of the most compelling attributes of this compound is its potential role in addressing neurological disorders. The cyclopropylpiperidine moiety is known to exhibit inhibitory effects on certain neurotransmitter receptors, which could be leveraged for the development of novel therapeutics targeting conditions such as epilepsy and cognitive impairments. Furthermore, the cyanomethyl group introduces a polar interaction site that can enhance solubility and bioavailability, critical factors for drug efficacy.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The specific arrangement of atoms in 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide provides a unique platform for modulating biological activity. For instance, the benzothiazole ring can engage in π-stacking interactions with biomolecules, while the cyclopropyl group can influence conformational flexibility. These features are particularly relevant in the context of designing small-molecule inhibitors that require precise binding to their targets.

The compound's potential extends beyond neurological applications. Emerging research suggests that benzothiazole derivatives may also play a role in combating infectious diseases and cancer. The structural versatility of 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide allows for modifications that could tailor its activity toward specific pathogens or cancer cell lines. This adaptability is crucial in an era where drug resistance poses significant challenges to therapeutic interventions.

In vitro studies have begun to unravel the mechanistic aspects of this compound's interaction with biological systems. Initial assays indicate that it exhibits moderate affinity for certain protein targets, suggesting its potential as an allosteric modulator. Such modulatory activity could lead to the development of drugs with reduced side effects compared to traditional competitive inhibitors. Moreover, the compound's stability under various physiological conditions enhances its viability as a lead candidate for further development.

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide presents both challenges and opportunities for medicinal chemists. The multi-step synthesis requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient access to complex heterocyclic systems, which bodes well for future modifications and derivatization efforts.

As computational chemistry plays an increasingly pivotal role in drug discovery, virtual screening techniques have been employed to identify promising analogs of 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide. These simulations have provided insights into potential binding modes and interactions with biological targets, guiding experimental efforts toward more effective candidates.

The future prospects for this compound are bright, with ongoing research aimed at elucidating its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications. As our understanding of biological pathways continues to expand, compounds like 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide are poised to make significant contributions to human health.

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